molecular formula C17H25ClN2O2 B4852280 2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one

2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one

Cat. No.: B4852280
M. Wt: 324.8 g/mol
InChI Key: XSRJYZPDRGLYQQ-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one is a synthetic organic compound It is characterized by the presence of a chlorinated phenoxy group and a diazepane ring, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one typically involves the following steps:

    Formation of the Phenoxy Group: The phenoxy group can be synthesized by reacting 4-chloro-3,5-dimethylphenol with an appropriate halogenated reagent under basic conditions.

    Attachment of the Diazepane Ring: The diazepane ring is introduced through a nucleophilic substitution reaction, where 4-methyl-1,4-diazepane reacts with an alkylating agent.

    Final Coupling: The final step involves coupling the phenoxy group with the diazepane ring through a condensation reaction, forming the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow processes to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and diazepane groups may contribute to its binding affinity and specificity. The exact pathways and targets would require further experimental validation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)propan-1-one: Similar structure but with a piperazine ring instead of a diazepane ring.

    2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methylmorpholin-1-yl)propan-1-one: Similar structure but with a morpholine ring instead of a diazepane ring.

Uniqueness

The presence of the diazepane ring in 2-(4-Chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one distinguishes it from other similar compounds. This unique structural feature may impart different chemical and biological properties, making it a compound of interest for further study.

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-1-(4-methyl-1,4-diazepan-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-12-10-15(11-13(2)16(12)18)22-14(3)17(21)20-7-5-6-19(4)8-9-20/h10-11,14H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSRJYZPDRGLYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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